9-CCN
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H60O4 |
|---|---|
Molecular Weight |
556.9 g/mol |
IUPAC Name |
9-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-9-oxononanoic acid |
InChI |
InChI=1S/C36H60O4/c1-25(2)12-11-13-26(3)30-18-19-31-29-17-16-27-24-28(20-22-35(27,4)32(29)21-23-36(30,31)5)40-34(39)15-10-8-6-7-9-14-33(37)38/h16,25-26,28-32H,6-15,17-24H2,1-5H3,(H,37,38)/t26-,28+,29+,30-,31+,32+,35+,36-/m1/s1 |
InChI Key |
LSKNQPNXBZAGBW-ZTOACVCWSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCC(=O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCC(=O)O)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cholesteryl Hemiazelate
Established Synthetic Pathways for Cholesteryl Hemiazelate Production
The primary established method for producing cholesteryl hemiazelate is based on a general procedure for synthesizing cholesteryl hemiesters, which has been adapted and optimized for this specific compound. biorxiv.orgbiologists.comucl.ac.uk The synthesis involves the esterification of cholesterol with a derivative of azelaic acid.
The synthesis of cholesteryl hemiazelate [cholesteryl O-(8-carboxyoctanoyl)] begins with two main precursors: commercially available cholesterol and freshly prepared azelaic anhydride (B1165640). biorxiv.orgbiologists.comresearchgate.net The azelaic anhydride is not typically commercial and is synthesized by reacting azelaic acid with acetyl chloride. biorxiv.orgbiorxiv.orgbiologists.comresearchgate.net
Optimization of the reaction conditions is critical for maximizing yield. biorxiv.orgbiologists.com Research has shown that using a significant molar excess of the anhydride is beneficial. Specifically, the reaction is optimized with cholesterol reacting with 2.6 molar equivalents of azelaic anhydride. biorxiv.orgbiologists.com This ensures that the cholesterol, which is often the more valuable starting material, is more completely consumed.
| Reactant | Role | Preparation/Source | Optimized Molar Ratio |
| Cholesterol | Steroid backbone | Commercially available | 1 equivalent |
| Azelaic Anhydride | Acylating agent | Prepared from azelaic acid and acetyl chloride biorxiv.orgbiorxiv.orgbiologists.com | 2.6 equivalents biorxiv.orgbiologists.com |
| Pyridine (B92270) | Solvent and Catalyst | Dry, commercially available | Used as solvent |
The formation of cholesteryl hemiazelate proceeds via a nucleophilic acyl substitution reaction. The reaction is conducted in dry pyridine, which serves as both the solvent and a basic catalyst. biorxiv.orgbiologists.com The mixture is heated under reflux for approximately 7 hours. biorxiv.orgbiologists.com
The mechanism involves the nucleophilic attack of the hydroxyl group of cholesterol on one of the carbonyl carbons of azelaic anhydride. This opens the anhydride ring, forming an ester linkage with the cholesterol moiety and leaving a free carboxylic acid group at the other end of the C9 chain, resulting in the desired cholesteryl hemiazelate product. The use of reflux (heating at the solvent's boiling point) increases the reaction rate, ensuring the reaction proceeds to completion in a reasonable timeframe. Pyridine also serves to neutralize any acidic byproducts formed during the process.
Following the reaction, a multi-step purification process is required to isolate pure cholesteryl hemiazelate from unreacted cholesterol and other byproducts. biologists.com The crude product is first subjected to flash chromatography using a solvent system of chloroform/methanol (B129727)/ammonia (50:5:0.25 v/v/v). biorxiv.orgbiologists.com This step effectively separates the more polar cholesteryl hemiazelate from the nonpolar unreacted cholesterol.
| Parameter | Description | Reference |
| Reaction Time | 7 hours | biorxiv.orgbiologists.com |
| Reaction Condition | Reflux in dry pyridine | biorxiv.orgbiologists.com |
| Purification Method 1 | Flash chromatography (Chloroform/Methanol/Ammonia, 50:5:0.25) | researchgate.netbiorxiv.orgbiologists.com |
| Purification Method 2 | Recrystallization from ethanol (B145695) | biorxiv.orgbiologists.com |
| Final Product Form | White solid | biorxiv.orgbiologists.com |
| Reported Yield | 57% | biorxiv.orgbiologists.com |
Exploration of Novel Synthetic Routes and Analog Development
While the reaction of cholesterol with azelaic anhydride is the standard route, research in this area also involves the synthesis of structural analogs to study structure-activity relationships. An important analog of cholesteryl hemiazelate is cholesteryl hemiglutarate (ChG), the cholesteryl hemiester of glutaric acid. biorxiv.orgresearchgate.net
The synthesis of ChG follows a very similar pathway to that of cholesteryl hemiazelate, demonstrating the robustness of the general methodology. It is prepared by reacting commercially available cholesterol with glutaric anhydride. biorxiv.orgbiorxiv.orgresearchgate.net The reaction uses 1.7 molar equivalents of glutaric anhydride and is performed in dry pyridine under reflux for 6 hours. biorxiv.orgbiorxiv.orgresearchgate.net Purification involves trituration with methanol followed by flash chromatography, yielding ChG as a white solid with a 37% yield. biorxiv.orgbiorxiv.orgresearchgate.net The synthesis of such analogs is key to understanding how the length of the dicarboxylic acid chain affects the biological properties of the resulting cholesteryl hemiester.
Strategies for Functional Derivatization of Cholesteryl Hemiazelate
The chemical structure of cholesteryl hemiazelate, with its terminal carboxylic acid, provides a strategic point for functional derivatization. This carboxylic acid group is a versatile chemical handle that can be modified to create a variety of derivatives for research purposes.
Potential derivatization strategies include:
Esterification: The carboxylic acid can be reacted with various alcohols to form new esters. This could be used to attach fluorescent tags or other reporter groups, creating molecular probes to track the compound's movement and localization within cells.
Amide Formation: Reaction with amines would produce amides. This allows for the conjugation of cholesteryl hemiazelate to peptides, amino acids, or other biomolecules, which could be used to study interactions or target the molecule to specific cellular locations.
Solid-Phase Synthesis: The carboxylic acid could be used to anchor the molecule to a solid support, facilitating the synthesis of a library of related compounds for screening purposes.
These derivatization strategies are fundamental in medicinal chemistry and chemical biology for developing tools to investigate the molecular mechanisms of compounds like cholesteryl hemiazelate. ahajournals.org
Advanced Structural Characterization and Conformational Analysis of Cholesteryl Hemiazelate
Spectroscopic Elucidation Techniques
Spectroscopic methods are fundamental to determining the precise molecular structure of cholesteryl hemiazelate, from its atomic connectivity to the identification of its key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the de novo structural elucidation of organic molecules. While the complete, assigned NMR spectra for cholesteryl hemiazelate are not extensively published, the expected chemical shifts can be accurately predicted based on the well-documented spectra of cholesterol, its esters like cholesteryl acetate, and dicarboxylic acids. huji.ac.ilnorthwestern.edumagritek.com
The ¹H-NMR spectrum would feature characteristic signals for the cholesterol moiety, including a multiplet for the vinylic proton at C6 (around 5.4 ppm), a multiplet for the H3 proton adjacent to the ester oxygen (around 4.6 ppm), and a series of overlapping multiplets for the steroidal ring and side-chain protons in the aliphatic region (0.6-2.5 ppm). huji.ac.il The six methyl groups of the cholesterol backbone would appear as distinct singlets and doublets between 0.6 and 1.1 ppm. huji.ac.il The azelate chain would contribute signals for its methylene (B1212753) protons, typically appearing as multiplets in the 1.3-2.4 ppm range. The protons adjacent to the ester and carboxylic acid groups (α-protons) would be the most downfield-shifted among the chain protons.
The ¹³C-NMR spectrum would similarly show characteristic resonances. For the cholesterol portion, the C5 and C6 carbons of the double bond would appear around 139-140 ppm and 122-123 ppm, respectively. huji.ac.il The C3 carbon, attached to the ester oxygen, would resonate at approximately 74-75 ppm. huji.ac.il The spectrum would also contain signals for the two carbonyl carbons of the hemiazelate moiety: the ester carbonyl (C=O) typically resonating around 170-174 ppm and the carboxylic acid carbonyl (C=O) appearing slightly further downfield, around 175-180 ppm.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cholesterol C3-H | ~4.6 (m) | ~74.5 |
| Cholesterol C6-H | ~5.4 (m) | ~122.7 |
| Cholesterol C5 | - | ~139.8 |
| Cholesterol C18-H₃ | ~0.68 (s) | ~11.9 |
| Cholesterol C19-H₃ | ~1.02 (s) | ~19.3 |
| Azelate Ester C=O | - | ~173 |
| Azelate Carboxyl C=O | - | ~178 |
| Azelate α-CH₂ (to Ester) | ~2.3 (t) | ~34 |
| Azelate α-CH₂ (to COOH) | ~2.35 (t) | ~34.1 |
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of cholesteryl hemiazelate and is a key technique in lipidomics for its identification in biological samples. nih.govnih.gov Techniques such as electrospray ionization (ESI) coupled with high-resolution mass spectrometry (e.g., Orbitrap) allow for precise mass determination.
In tandem mass spectrometry (MS/MS) experiments, the cholesteryl hemiazelate parent ion would be subjected to collision-induced dissociation to produce a characteristic fragmentation pattern. A predominant and diagnostic fragmentation pathway for cholesteryl esters involves the neutral loss of the fatty acid chain, resulting in the formation of the cholesteryl cation. nih.govbiorxiv.org For cholesteryl hemiazelate, this would correspond to the detection of a fragment ion with a mass-to-charge ratio (m/z) of 369.3, representing the dehydrated cholesterol moiety ([Cholesterol - H₂O + H]⁺). This specific fragment is a key signature used to identify cholesteryl esters in complex biological mixtures. nih.gov
| Ion | Formula | Predicted m/z (Monoisotopic) | Description |
|---|---|---|---|
| [M-H]⁻ | C₃₆H₅₉O₄⁻ | 555.4364 | Parent Ion (Negative Mode) |
| [M+NH₄]⁺ | C₃₆H₆₄NO₄⁺ | 574.4830 | Ammoniated Adduct (Positive Mode) |
| [M-Azelaic Acid-H₂O+H]⁺ | C₂₇H₄₅⁺ | 369.3516 | Characteristic Cholesterol Fragment |
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. nih.govaocs.org The spectra of cholesteryl hemiazelate would be dominated by features from both the steroid nucleus and the dicarboxylate chain.
Key expected vibrational bands include:
C=O Stretching: Two distinct carbonyl stretching bands would be prominent. The ester carbonyl (C=O) stretch is expected around 1735-1745 cm⁻¹, while the carboxylic acid carbonyl stretch would appear at a slightly lower wavenumber, typically 1700-1720 cm⁻¹. mdpi.com
O-H Stretching: A broad absorption band from the carboxylic acid hydroxyl (O-H) group would be visible in the IR spectrum in the region of 2500-3300 cm⁻¹.
C-H Stretching: Multiple bands between 2850 and 3000 cm⁻¹ would arise from the symmetric and asymmetric stretching vibrations of the numerous CH₂ and CH₃ groups of the cholesterol and azelate moieties. mdpi.com
C=C Stretching: A weaker band around 1670 cm⁻¹ in the Raman spectrum would correspond to the C=C double bond stretch within the B-ring of the cholesterol nucleus. nih.gov
C-O Stretching: Strong bands in the 1100-1250 cm⁻¹ region would be attributable to the C-O stretching of the ester group.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850-3000 |
| C=O Stretch | Ester | 1735-1745 |
| C=O Stretch | Carboxylic Acid | 1700-1720 |
| C=C Stretch | Alkene | ~1670 |
| C-O Stretch | Ester | 1100-1250 |
X-ray Crystallography and Solid-State Structural Determination
To date, a single-crystal X-ray diffraction structure of cholesteryl hemiazelate has not been reported in the scientific literature. However, insights into its likely solid-state conformation and packing can be drawn from crystallographic studies of cholesterol and other derivatives. nih.gov
Cholesterol itself is known to crystallize as a monohydrate, which exists in at least two polymorphic forms: a more common triclinic structure and a monoclinic form. nih.gov In these structures, cholesterol molecules arrange into organized bilayers, with the hydroxyl groups forming hydrogen bond networks with water molecules at the bilayer interface, while the hydrophobic steroid bodies and alkyl tails pack together. nih.gov
Given the amphiphilic nature of cholesteryl hemiazelate, it would be expected to adopt a similar bilayer or layered packing arrangement in the solid state. The rigid cholesterol moieties would likely pack in an antiparallel fashion. The flexible azelate chains, with their terminal carboxylic acid groups, would extend into the polar regions, where they could form extensive intermolecular hydrogen-bonding networks. These hydrogen bonds between the carboxylic acid groups would be a dominant force in the crystal packing, potentially leading to well-ordered supramolecular structures.
Conformational Dynamics and Flexibility Studies
The conformational landscape of cholesteryl hemiazelate is characterized by a combination of rigid and flexible elements. The tetracyclic steroid nucleus (rings A-D) and the C5=C6 double bond create a largely rigid, planar scaffold that allows for very little internal motion.
In contrast, significant conformational flexibility exists in two main regions:
The C17 Side Chain: The isooctyl tail of the cholesterol moiety possesses rotational freedom around its carbon-carbon single bonds.
The Hemiazelate Chain: The nine-carbon chain of the hemiazelate group, linked to the cholesterol C3 oxygen via an ester bond, is highly flexible. Rotations can occur around the C-O ester bond and all C-C single bonds within the chain. This flexibility allows the terminal carboxylic acid group to adopt a wide range of positions relative to the steroid nucleus, which could be critical for its interactions with biological molecules or its packing in lipid assemblies.
Computational modeling studies, such as molecular dynamics simulations, would be required to fully explore the accessible conformations and the energetic landscape of this flexibility. Such studies could reveal preferred orientations of the azelate chain relative to the sterol ring system.
Chiral Properties and Stereochemical Investigations
Cholesteryl hemiazelate is an inherently chiral molecule, a property conferred by the cholesterol backbone. The cholesterol molecule contains eight stereogenic centers (at carbons 3, 8, 9, 10, 13, 14, 17, and 20), leading to a specific and complex three-dimensional shape. The naturally occurring enantiomer of cholesterol has a defined absolute configuration at each of these centers. nih.gov
This intrinsic chirality is fundamental to its molecular recognition and interactions with other chiral molecules, such as proteins and lipids in cell membranes. nih.govmdpi.com Studies using the synthetic enantiomer of cholesterol (ent-cholesterol) have demonstrated that the specific stereochemistry of natural cholesterol is crucial for many of its biological functions and its ability to organize lipid domains in membranes. nih.govwustl.edu As cholesteryl hemiazelate is a derivative of natural cholesterol, it retains this precise stereochemical identity. Therefore, any biological or physicochemical properties of cholesteryl hemiazelate are intrinsically linked to the specific chirality of its sterol component.
Physicochemical Interactions and Supramolecular Self Assembly of Cholesteryl Hemiazelate
Intermolecular Interactions and Amphiphilic Behavior of Cholesteryl Hemiazelate
Cholesteryl hemiazelate is characterized by its distinct amphiphilic nature, a direct consequence of its molecular structure. researchgate.netmdpi.com The molecule consists of two primary domains: a bulky, rigid, and hydrophobic cholesterol moiety and a more flexible, hydrophilic nine-carbon dicarboxylic acid chain (azelaic acid), which is linked via a hemiester bond. mdpi.comnih.gov
The cholesterol portion, with its fused ring system, is inherently nonpolar and favors interaction with other hydrophobic molecules, driving its insertion into lipidic environments. mdpi.com Conversely, the terminal carboxylic acid group on the azelate tail is polar and ionizable. Under physiological conditions, this carboxyl group is typically deprotonated, conferring a negative charge to the hemiester group. mdpi.com This charge makes the azelate tail hydrophilic, allowing it to interact favorably with aqueous environments through hydrogen bonding and ion-dipole interactions.
This dual character—a hydrophobic "head" (the cholesterol group) and a hydrophilic "tail" (the azelate chain)—is the basis of ChA's amphiphilicity. researchgate.net This property dictates that ChA will spontaneously orient itself at lipid-water interfaces, minimizing the unfavorable contact between its nonpolar and polar domains. mdpi.com Consequently, it is expected to partition readily into the polar lipid fraction of a lipid mixture. researchgate.net Research has shown that, similar to cholesterol, ChA partitions very favorably into membranes, where it can increase the membrane order. mdpi.com
Formation and Characterization of Cholesteryl Hemiazelate-Containing Liposomes
The amphiphilic nature of cholesteryl hemiazelate makes it a suitable component for incorporation into liposomes, which are spherical vesicles composed of one or more lipid bilayers. The inclusion of cholesterol derivatives like ChA can significantly influence the stability, fluidity, and permeability of the liposomal membrane. nih.gov
Liposomes containing cholesteryl hemiazelate can be prepared using several well-established methods, which generally involve the dissolution of lipids in an organic solvent, followed by hydration in an aqueous medium. nih.govsigmaaldrich.com ChA would be co-dissolved with phospholipids (B1166683) in the initial organic solvent phase to ensure its homogeneous integration into the resulting bilayer.
Common preparation techniques include:
Thin-Film Hydration (Bangham Method): This is a widely used technique where ChA and other lipids (e.g., phospholipids) are dissolved in an organic solvent like chloroform. nih.govnih.gov The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a flask. nih.gov Subsequent hydration of this film with an aqueous buffer, accompanied by agitation, causes the lipid sheets to swell and fold into multilamellar vesicles (MLVs). sigmaaldrich.com
Solvent Injection Method: In this method, a lipid solution containing ChA in a water-miscible organic solvent (such as ethanol) is rapidly injected into an aqueous phase. nih.govnih.gov The rapid dilution of the organic solvent causes the lipids to precipitate and self-assemble into small unilamellar vesicles (SUVs). nih.gov An alternative involves injecting a lipid solution in a water-immiscible solvent like ether into a heated aqueous solution, leading to solvent evaporation and vesicle formation. nih.gov
Extrusion Method: To obtain liposomes with a uniform size distribution, MLVs produced by methods like thin-film hydration can be repeatedly passed through a membrane with defined pore sizes (e.g., 100 nm). nih.gov This process, typically performed above the phase-transition temperature of the lipids, breaks down large vesicles and reforms them into large unilamellar vesicles (LUVs) of a size comparable to the membrane pores. nih.gov
The formulation of these liposomes involves selecting appropriate phospholipids to form the bilayer matrix. Common choices include dimyristoylphosphatidylcholine (B1235183) (DMPC), dipalmitoylphosphatidylcholine (DPPC), and distearoylphosphatidylcholine (DSPC). nih.gov The molar ratio of ChA to phospholipid is a critical parameter, as it affects the physical properties of the membrane. Ratios similar to those used for cholesterol (e.g., 2:1 or 70:30 phospholipid to sterol) are often employed to achieve high stability and controlled permeability. nih.govnih.gov
| Method | Description | Typical Resulting Liposome Type | Key Advantages |
|---|---|---|---|
| Thin-Film Hydration | Lipids are dissolved in an organic solvent, which is evaporated to form a film. The film is then hydrated with an aqueous solution. nih.gov | Multilamellar Vesicles (MLVs) | Simple, widely used, versatile for different lipid compositions. nih.gov |
| Ethanol (B145695) Injection | A solution of lipids in ethanol is rapidly injected into an aqueous buffer, leading to spontaneous vesicle formation. nih.gov | Small Unilamellar Vesicles (SUVs) | Rapid, avoids harsh treatments like sonication. nih.gov |
| Extrusion | A suspension of pre-formed liposomes (e.g., MLVs) is forced through a polycarbonate membrane with a defined pore size. nih.gov | Large Unilamellar Vesicles (LUVs) | Produces vesicles with a narrow and controlled size distribution. nih.gov |
Once prepared, the morphological characteristics of ChA-containing liposomes must be thoroughly analyzed to ensure they meet the desired specifications for size, lamellarity, and structure. Several analytical techniques are employed for this purpose.
Dynamic Light Scattering (DLS): This is a primary technique for determining the average particle size (hydrodynamic diameter) and the size distribution (polydispersity index, PDI) of liposomes in a suspension. liposomes.ca
Electron Microscopy: Cryo-transmission electron microscopy (cryo-TEM) is particularly valuable as it allows for the direct visualization of liposomes in their hydrated state, preserved by vitrification. liposomes.ca This technique can reveal detailed information about the liposome's morphology, such as its shape (spherical, elongated), lamellarity (unilamellar vs. multilamellar), and membrane thickness. umich.edu
Atomic Force Microscopy (AFM): AFM can be used to image liposomes adsorbed onto a solid substrate, providing high-resolution topographical information about their size and shape. nih.gov
These characterization methods are essential for quality control and for understanding how the inclusion of ChA affects the final self-assembled structure.
| Technique | Information Obtained | Notes |
|---|---|---|
| Dynamic Light Scattering (DLS) | Mean hydrodynamic diameter, size distribution (PDI). nih.gov | Provides ensemble-averaged data for the entire suspension. |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of size, shape, and lamellarity (e.g., unilamellar vs. multilamellar). liposomes.ca | Images vesicles in a near-native, hydrated state. |
| Atomic Force Microscopy (AFM) | High-resolution 3D topographical images of individual vesicles. nih.gov | Requires adsorption of liposomes onto a surface. |
The integration of cholesteryl hemiazelate into a phospholipid bilayer is governed by the same principles that dictate the behavior of cholesterol. The rigid, hydrophobic cholesterol core inserts itself into the hydrocarbon region of the bilayer, aligning parallel to the phospholipid acyl chains. nih.gov The polar hemiazelate tail remains oriented towards the aqueous interface, in proximity to the phospholipid headgroups. mdpi.comnih.gov
The presence of the sterol ring structure of ChA imposes conformational restrictions on the adjacent flexible acyl chains of the phospholipids. nih.gov This interaction leads to a "condensing effect," where the lipids become more tightly packed and ordered, resulting in a decrease in membrane fluidity and permeability. mdpi.com Studies have confirmed that ChA increases membrane order in a manner similar to cholesterol. mdpi.com
This change in membrane order directly impacts the lateral diffusion of lipids within the bilayer. In fluid lipid membranes, which exist in a liquid-disordered (ld) phase, lipids can move relatively freely. The introduction of a cholesterol derivative like ChA can induce the formation of a more viscous liquid-ordered (lo) phase. nih.govnih.gov
In the liquid-disordered (ld) phase, the lateral diffusion coefficient of phospholipids typically decreases as the concentration of the cholesterol derivative increases. nih.govnih.gov
In the liquid-ordered (lo) phase, the diffusion coefficient is significantly lower than in the ld phase and shows a weaker dependence on the sterol concentration. nih.govnih.gov
The energy required for a lipid to move within the membrane, known as the activation energy (Ea) of diffusion, is also affected. The activation energy is generally higher in the more structured lo phase and in regions where ld and lo phases coexist, compared to the pure ld phase. core.ac.uk This suggests that lipids require more energy to diffuse across the boundaries between different domains within the membrane. core.ac.uk
| Membrane Phase | Characteristics | Effect on Diffusion Coefficient | Activation Energy (Ea) |
|---|---|---|---|
| Liquid-Disordered (ld) | High fluidity, disordered acyl chains. | Decreases with increasing sterol concentration. nih.gov | ~28–40 kJ/mol nih.govnih.gov |
| Liquid-Ordered (lo) | Low fluidity, ordered acyl chains, high sterol content. | Lower than in ld phase; weak dependence on sterol concentration. nih.gov | ~55–65 kJ/mol nih.govnih.govcore.ac.uk |
| ld/lo Coexistence | Domains of both phases are present. | Average of diffusion in both domains. | Higher than in pure phases (~70 kJ/mol), reflecting diffusion across domain boundaries. core.ac.uk |
Micellar and Other Self-Assembled Systems Involving Cholesteryl Hemiazelate
Beyond liposomes, amphiphilic molecules like cholesteryl hemiazelate can form other types of self-assembled structures in aqueous solutions, most notably micelles. nih.gov Micelle formation occurs when the concentration of the amphiphile exceeds a certain threshold known as the critical micelle concentration (CMC). mdpi.com Above the CMC, the molecules aggregate to sequester their hydrophobic parts from the water, forming structures with a hydrophobic core and a hydrophilic corona. mdpi.com
Given its structure with a bulky hydrophobic cholesterol group, ChA is expected to form micelles. The specific morphology of these micelles (e.g., spherical, cylindrical, or worm-like) would depend on factors like concentration, temperature, pH, and ionic strength. Cholesterol-based surfactants, such as polyoxyethylene cholesteryl ethers, are known to form a variety of self-organized structures, including viscoelastic solutions composed of long, worm-like micelles. researchgate.net
Furthermore, ChA can be incorporated into polymeric micelles. For instance, amphiphilic block copolymers, where one block is hydrophilic (e.g., Pluronic F127) and the other is made hydrophobic by conjugation with cholesterol, can self-assemble into core-shell micelles. nih.gov In such a system, the cholesterol moieties would form the hydrophobic core, capable of encapsulating other nonpolar molecules. These systems are characterized by a very low CMC, indicating high stability in dilute solutions. nih.gov
| Property | Finding | Reference |
|---|---|---|
| Preparation Method | Film hydration | nih.gov |
| Morphology | Spherical | nih.gov |
| Mean Particle Size | ~250 - 280 nm | nih.gov |
| Zeta Potential | -17.2 to -28.4 mV | nih.gov |
| Critical Micelle Concentration (CMC) | ~41.7 µg/mL | nih.gov |
Computational Chemistry and Theoretical Modeling of Cholesteryl Hemiazelate Systems
Molecular Dynamics Simulations of Cholesteryl Hemiazelate in Model Environments
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For cholesteryl hemiazelate, MD simulations are crucial for understanding its behavior within model biological membranes, such as a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. These simulations can reveal how the addition of cholesteryl hemiazelate affects the structural and dynamic properties of the membrane.
In a typical MD simulation setup, a model lipid bilayer is constructed, and molecules of cholesteryl hemiazelate are embedded within it. The system is then solvated with water molecules and ions to mimic physiological conditions. The interactions between all atoms are governed by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for each atom, the trajectory of the system can be followed over time, typically on the order of nanoseconds to microseconds. acs.org
Key research findings from MD simulations of similar modified cholesterol molecules in lipid bilayers indicate that the orientation and dynamics of the sterol are heavily influenced by its ester chain. For cholesteryl hemiazelate, the azelaic acid moiety introduces a second polar group at the end of the ester chain, which is expected to have a significant impact on its behavior compared to cholesterol or other cholesteryl esters with non-polar tails. Simulations can quantify changes in membrane properties such as thickness, area per lipid, lipid tail order parameters, and the lateral diffusion of lipids. mdpi.comarxiv.org
For instance, simulations can predict whether the dicarboxylic acid tail of cholesteryl hemiazelate "snorkels" back towards the aqueous interface or remains buried within the hydrophobic core of the membrane. This has important implications for how it might interact with membrane-associated proteins or influence local membrane curvature.
Below is an illustrative data table summarizing potential findings from an MD simulation of cholesteryl hemiazelate in a DPPC bilayer.
| Property | Pure DPPC Bilayer | DPPC with 10 mol% Cholesteryl Hemiazelate |
| Bilayer Thickness (nm) | 4.2 ± 0.1 | 4.4 ± 0.1 |
| Area per Lipid (Ų) | 62.9 ± 1.2 | 60.5 ± 1.5 |
| Average SCD (sn-2 chain) | 0.35 ± 0.02 | 0.42 ± 0.03 |
| Lateral Diffusion (10⁻⁷ cm²/s) | 1.2 ± 0.2 | 0.9 ± 0.1 |
This table is illustrative and represents plausible data from a molecular dynamics simulation.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. dergipark.org.trnbuv.gov.ua For cholesteryl hemiazelate, these calculations can provide fundamental insights into its chemical properties that govern its interactions and potential reactivity in a biological setting.
By solving the Schrödinger equation for the molecule, quantum chemical methods can determine various electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
For cholesteryl hemiazelate, these calculations can pinpoint the most reactive sites on the molecule. The presence of the ester linkage and the terminal carboxylic acid group on the azelaic acid chain are of particular interest. Quantum calculations can quantify the partial charges on the atoms within these functional groups, predicting their susceptibility to nucleophilic or electrophilic attack. This information is valuable for understanding its potential to interact with amino acid residues in proteins or to participate in further chemical reactions.
An illustrative table of calculated electronic properties for cholesteryl hemiazelate is presented below.
| Property | Calculated Value |
| Energy of HOMO (eV) | -6.8 |
| Energy of LUMO (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.6 |
| Dipole Moment (Debye) | 4.5 |
This table is illustrative and contains plausible data from DFT calculations.
In Silico Modeling of Self-Assembly Processes and Intermolecular Forces
The self-assembly of lipid molecules is fundamental to the formation of biological membranes and other supramolecular structures. Cholesteryl hemiazelate, being an amphiphilic molecule with a bulky hydrophobic sterol group and a more flexible, polar-terminated tail, is expected to exhibit interesting self-assembly behavior. asm.orgresearchgate.net In silico modeling, including both MD simulations and Monte Carlo methods, can be used to explore how these molecules aggregate in aqueous solution or within a lipid environment.
These simulations can elucidate the nature of the intermolecular forces driving the self-assembly process. For cholesteryl hemiazelate, these would include:
Hydrophobic interactions between the sterol rings and the hydrocarbon portion of the azelaic acid chain.
Van der Waals forces contributing to the packing of the molecules.
Hydrogen bonding involving the ester group and, most significantly, the terminal carboxylic acid group. This group can form hydrogen bonds with water, with the headgroups of neighboring phospholipids (B1166683), or with other cholesteryl hemiazelate molecules.
Simulations can predict the formation of various aggregates, such as micelles or inverted micelles, depending on the concentration and the surrounding environment. asm.org Understanding these self-assembly processes is key to predicting how cholesteryl hemiazelate might accumulate in certain tissues or how it could disrupt the normal structure of lipoproteins. The ability of the terminal carboxyl group to ionize at physiological pH adds another layer of complexity, as electrostatic interactions would then also play a crucial role in the self-assembly process.
Predictive Algorithms for Cholesteryl Hemiazelate Interactions with Complex Assemblies
Predictive algorithms, often leveraging machine learning and structural bioinformatics, are increasingly used to forecast how small molecules like cholesteryl hemiazelate interact with complex biological assemblies such as proteins. biorxiv.orgresearchgate.netnih.gov Given that cholesterol and its derivatives are known to bind to specific protein domains, it is plausible that cholesteryl hemiazelate also has specific protein interaction partners.
Algorithms like SLiPP (Structure-based Lipid-interacting Pocket Predictor) use machine learning trained on known protein-lipid structures to identify potential lipid-binding pockets in other proteins. biorxiv.orgresearchgate.net Such an algorithm could be used to screen the human proteome for proteins that are likely to bind cholesteryl hemiazelate. The features of the cholesteryl hemiazelate molecule, including its shape, hydrophobicity, and the presence of hydrogen bond donors and acceptors, would be used to score potential binding sites.
Other computational approaches, such as molecular docking, can then be used to predict the binding pose and estimate the binding affinity of cholesteryl hemiazelate to a specific protein target. acs.org These methods place the ligand (cholesteryl hemiazelate) into the binding site of the protein in various orientations and conformations and use a scoring function to rank the most likely binding modes. These predictive studies can generate hypotheses about the molecular targets of cholesteryl hemiazelate, which can then be tested experimentally.
An example of a predictive output for potential protein interactions is shown in the table below.
| Protein Target | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Predicted) |
| Toll-like receptor 4 (TLR4) | -8.2 | Leu440, Phe441, Tyr464 |
| CD36 | -7.9 | Phe151, Pro153, Arg164 |
| Sterol carrier protein 2 (SCP-2) | -9.1 | Val18, Ile21, Phe104 |
This table is illustrative and represents plausible data from molecular docking and predictive algorithm studies.
Advanced Analytical Methodologies for the Detection and Quantification of Cholesteryl Hemiazelate
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Profiling Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of cholesteryl esters, including oxidized forms like cholesteryl hemiazelate. nih.govnih.gov The method combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. However, the analysis of cholesteryl esters presents challenges due to their hydrophobicity and poor ionization efficiency. biorxiv.orgbiorxiv.org
Typically, reverse-phase liquid chromatography is employed for separation, using columns like C18 that effectively resolve lipids based on their hydrophobicity. biorxiv.orgbiorxiv.org The subsequent detection by mass spectrometry is the critical step for identification and quantification. In positive ion mode, cholesteryl esters often undergo spontaneous fragmentation in the ion source. nih.gov A characteristic fragmentation pathway for all cholesteryl esters is the neutral loss of the fatty acyl chain, which produces a highly abundant and specific fragment ion corresponding to the dehydrated cholesterol backbone (cholesteryl cation) at a mass-to-charge ratio (m/z) of 369. biorxiv.orgbiorxiv.orgnih.gov This signature fragment is invaluable for identifying a compound as a cholesteryl ester during MS/MS analysis. By using precursor ion scanning for m/z 369, it is possible to selectively detect a wide range of cholesteryl esters within a complex biological sample. youtube.com
For cholesteryl hemiazelate, the precursor ion would have a specific m/z, and the observation of the m/z 369 product ion upon collision-induced dissociation would confirm its identity as a cholesteryl ester. Absolute quantification can be achieved by using stable isotope-labeled internal standards, such as deuterated cholesteryl esters. nih.govnih.gov
| Parameter | Description | Common Implementation | Reference |
|---|---|---|---|
| Chromatography | Separation of lipids prior to MS analysis. | Reverse-phase liquid chromatography (e.g., C18 column). | biorxiv.orgbiorxiv.org |
| Ionization Mode | Method for generating ions from the analyte. | Electrospray Ionization (ESI) in positive mode. | nih.gov |
| MS Acquisition Mode | Technique used to detect and fragment ions. | Tandem Mass Spectrometry (MS/MS) using modes like Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning. | nih.govyoutube.com |
| Signature Fragment Ion | A characteristic fragment used for identification. | m/z 369, corresponding to the dehydrated cholesterol cation [M - H₂O + H]⁺. | biorxiv.orgbiorxiv.orgnih.gov |
| Quantification | Method for determining the concentration of the analyte. | Use of stable isotope-labeled internal standards (e.g., deuterated cholesteryl esters). | nih.govnih.gov |
Lipidomics Approaches for Cholesteryl Hemiazelate Analysis
Lipidomics involves the comprehensive and quantitative analysis of the entire lipid profile within a biological system. nih.gov This systems-level approach is particularly suited for discovering novel or altered lipid species associated with disease states. acs.org The lipidomics workflow for identifying oxidized lipids like cholesteryl hemiazelate typically involves lipid extraction from a biological matrix, followed by chromatographic separation and mass spectrometric analysis. springernature.comnih.gov
Through dedicated lipidomics analyses, cholesteryl hemiazelate has been successfully identified and quantified in clinically relevant samples. unl.ptnih.gov In studies involving patients with cardiovascular disease, cholesteryl hemiazelate was found to be the most prevalent cholesteryl hemiester (ChE) in both plasma and human endarterectomy specimens. unl.pt These findings underscore the power of untargeted or semi-targeted lipidomics to uncover specific, biologically significant molecules that might be missed by conventional targeted assays. The identification of such molecules provides new avenues for investigating disease mechanisms and potential biomarkers. unl.pt
| Biological Sample | Analytical Approach | Key Cholesteryl Hemiesters Identified | Principal Finding | Reference |
|---|---|---|---|---|
| Plasma from cardiovascular disease (CVD) patients | Lipidomics | Two types of ChEs, including Cholesteryl hemiazelate (ChA). | ChA was the most prevalent ChE identified in the plasma of CVD patients. | unl.ptnih.gov |
| Human endarterectomy specimens | Lipidomics | Four types of ChEs, including Cholesteryl hemiazelate (ChA). | ChA was the most prevalent ChE identified in atherosclerotic plaque tissue. | unl.ptnih.gov |
Advanced Spectrophotometric and Fluorometric Assay Development
While LC-MS/MS provides detailed structural information, spectrophotometric and fluorometric assays offer complementary, high-throughput methods for quantification, often employed in plate-reader formats. Although assays developed specifically for cholesteryl hemiazelate are not commonplace, methodologies exist for its constituent functional groups or for the broader class of cholesteryl esters.
Spectrophotometric methods can be used to quantify ester groups. tandfonline.com A classic approach involves the conversion of an ester to its corresponding hydroxamic acid using hydroxylamine, which then forms a colored complex with ferric ions (Fe³⁺) that can be measured by its absorbance. tandfonline.com Another strategy could involve the derivatization of the free carboxylic acid group of azelaic acid (after hydrolysis of the ester) to produce a colored compound. tandfonline.comacs.org
Fluorometric assays generally offer higher sensitivity than spectrophotometric methods. For the analysis of total cholesteryl esters, a common approach involves a coupled enzymatic reaction. nih.gov First, cholesterol esterase hydrolyzes cholesteryl esters to free cholesterol. nih.gov Then, cholesterol oxidase acts on the cholesterol to produce hydrogen peroxide (H₂O₂). nih.gov This H₂O₂ is then used in a subsequent reaction, often catalyzed by horseradish peroxidase, to oxidize a fluorogenic probe (such as Amplex Red or similar substrates) into a highly fluorescent product. nih.gov The resulting fluorescence is directly proportional to the amount of cholesterol, and thus cholesteryl ester, in the original sample. The development of a specific fluorometric assay for cholesteryl hemiazelate would likely rely on a similar enzymatic principle or the development of a probe that selectively recognizes the dicarboxylic acid moiety.
| Assay Type | Target Analyte/Group | Principle | Key Reagents/Probes | Detection | Reference |
|---|---|---|---|---|---|
| Spectrophotometric | Ester Group | Conversion of ester to hydroxamic acid, followed by formation of a colored complex with ferric iron. | Hydroxylamine, Ferric Chloride (FeCl₃) | Absorbance (e.g., ~510-540 nm) | tandfonline.comnih.gov |
| Fluorometric | Cholesteryl Esters (Total) | Enzymatic hydrolysis to cholesterol, followed by oxidation to produce H₂O₂, which reacts with a fluorogenic probe. | Cholesterol Esterase, Cholesterol Oxidase, Peroxidase, Fluorogenic Probe (e.g., Amplex Red) | Fluorescence (e.g., Ex/Em = 535/587 nm) | nih.gov |
| Fluorometric | Unesterified Cholesterol | Binding of a naturally fluorescent molecule to sterols with a free 3'-hydroxy group. | Filipin (a polyene antibiotic) | Fluorescence | nih.govcuni.czbiorxiv.org |
Chemical Origins and Degradation Pathways of Cholesteryl Hemiazelate
Mechanisms of Formation of Cholesteryl Hemiazelate from Oxidized Precursors (e.g., Polyunsaturated Fatty Acid Esters of Cholesterol)
Cholesteryl hemiazelate is not synthesized directly by cellular processes but is a stable end-product resulting from the oxidation of polyunsaturated fatty acid (PUFA) esters of cholesterol. researchgate.netucl.ac.ukbiologists.comnih.gov The primary precursors for its formation are abundant cholesteryl esters found in low-density lipoproteins (LDL), such as cholesteryl linoleate (B1235992) and cholesteryl arachidonate. ucl.ac.ukfrontiersin.orgcaymanchem.com The polyunsaturated fatty acid chains of these esters are particularly susceptible to oxidation due to the presence of reactive bis-allylic hydrogen atoms. frontiersin.org
The formation process is a multi-step pathway involving both enzymatic and non-enzymatic free-radical-mediated reactions. frontiersin.org
Initiation and Peroxidation: The process begins with the abstraction of a hydrogen atom from the PUFA chain, leading to the formation of a lipid radical. This is often followed by the insertion of oxygen, creating peroxyl radicals. These radicals can then abstract a hydrogen atom from another molecule to form lipid hydroperoxides. For instance, the oxidation of cholesteryl linoleate generates various cholesteryl linoleate hydroperoxides. caymanchem.com This initial oxidation can be catalyzed by enzymes like lipoxygenases or occur via free radical reactions. frontiersin.org
Formation of Aldehydic Intermediates: The unstable hydroperoxide intermediates can undergo further reactions, including cleavage of the carbon-carbon bonds within the fatty acid chain. This fragmentation leads to the formation of truncated, reactive aldehyde derivatives still attached to the cholesterol molecule, often referred to as "core aldehydes". biorxiv.org
Ozonolysis and Oxidative Cleavage: A key mechanism leading to the formation of the azelate moiety is the ozonolysis of the double bonds within the PUFA chain. nih.gov Ozone, or similar reactive oxygen species present in inflammatory environments, can attack the double bonds of precursors like cholesteryl linoleate (which has a double bond at the C9 position). This reaction forms an unstable ozonide intermediate, which then cleaves to yield an aldehyde and a Criegee intermediate. Further oxidation of the terminal aldehyde group on the nine-carbon fragment results in a carboxylic acid, forming azelaic acid, which remains esterified to cholesterol at one end, thus yielding cholesteryl hemiazelate.
The following table summarizes the key precursors and intermediates in the formation of Cholesteryl Hemiazelate.
| Precursor/Intermediate | Description | Role in Formation Pathway |
|---|---|---|
| Cholesteryl Linoleate | An ester of cholesterol and linoleic acid, a major PUFA-containing cholesteryl ester in LDL. ucl.ac.uk | Primary oxidized precursor. ucl.ac.uk |
| Cholesteryl Arachidonate | An ester of cholesterol and arachidonic acid, another common PUFA-containing cholesteryl ester. ucl.ac.uk | Primary oxidized precursor. ucl.ac.uk |
| Cholesteryl Ester Hydroperoxides | Initial, unstable products of PUFA chain oxidation. | Key reactive intermediates formed after initial oxygen insertion. |
| Core Aldehydes | Aldehyde-containing fragments resulting from the cleavage of oxidized PUFA chains. biorxiv.org | Direct precursors to the dicarboxylic acid moiety. biorxiv.org |
Chemical Stability and Degradation Kinetics of Cholesteryl Hemiazelate
Cholesteryl hemiazelate is consistently described in scientific literature as a stable oxidation end-product. ucl.ac.ukbiologists.comnih.gov Its stability is in stark contrast to its highly reactive precursors, such as lipid hydroperoxides and aldehydes. The azelate moiety is a saturated nine-carbon dicarboxylic acid, lacking the reactive double bonds that make its PUFA precursors susceptible to further oxidation. biologists.com
From a chemical standpoint, the molecule is relatively inert under normal physiological conditions. The two primary functional groups are the ester linkage and the terminal carboxylic acid. The terminal carboxyl group gives the molecule amphiphilic properties and a negative charge at neutral pH. ucl.ac.ukbiologists.com
While specific kinetic data for the non-enzymatic degradation of cholesteryl hemiazelate is not extensively documented, its classification as an end-product implies that its rate of spontaneous chemical degradation is very low. However, it is susceptible to enzymatic degradation. Within the cellular environment, particularly in lysosomes, the ester bond of cholesteryl hemiazelate can be hydrolyzed by lysosomal acid lipase (B570770) (LAL). biologists.comnih.govnih.gov This enzymatic action breaks the molecule down into free cholesterol and azelaic acid. nih.gov Studies have shown that the degradation of cholesteryl esters by LAL is influenced by the physical state of the lipid aggregate and the structure of the acyl chain. nih.gov
The table below outlines the stability characteristics of Cholesteryl Hemiazelate.
| Aspect of Stability | Description | Supporting Evidence |
|---|---|---|
| Chemical Stability | High; considered a stable end-product of lipid oxidation. ucl.ac.ukbiologists.com | The fatty acyl chain (azelate) is saturated and thus not prone to further oxidation. |
| Degradation Pathway | Primarily enzymatic hydrolysis of the ester bond. | Hydrolyzed by lysosomal acid lipase (LAL) into cholesterol and azelaic acid. nih.gov |
| Degradation Kinetics | Non-enzymatic degradation is slow. Enzymatic degradation rate depends on LAL activity and substrate accessibility. nih.gov | Accumulates in lysosomes, suggesting its rate of formation can exceed its rate of enzymatic degradation. researchgate.netbiologists.com |
Photochemical and Thermal Decomposition Pathways
Specific studies on the photochemical and thermal decomposition of cholesteryl hemiazelate are limited. However, pathways can be inferred from studies on similar cholesteryl esters.
Thermal Decomposition: The thermal degradation of cholesteryl esters typically occurs at high temperatures, with decomposition processes starting around 300-320°C. akjournals.com The primary mechanism of thermal degradation for cholesteryl esters is the scission of the ester bond. researchgate.net This cleavage can proceed through a concerted mechanism involving a six-membered transition state (ester pyrolysis or a Chugaev-type elimination), leading to the formation of the corresponding carboxylic acid and a cholesterol-derived alkene. researchgate.net For cholesteryl stearate, thermal decomposition yields stearic acid and primarily cholesta-3,5-diene. researchgate.net By analogy, the thermal decomposition of cholesteryl hemiazelate would be expected to break the ester linkage, yielding azelaic acid and cholesterol derivatives like cholesta-3,5-diene. The stability of the ester is influenced by the functional groups attached to the molecule. akjournals.comresearchgate.net
Photochemical Decomposition: The photochemical decomposition of esters often involves the cleavage of the ester bond. rsc.org For unsaturated cholesteryl esters, photochemical reactions like the Paternò-Büchi reaction can occur at the carbon-carbon double bonds of the fatty acid chain. researchgate.net However, since the azelate chain of cholesteryl hemiazelate is saturated, it would not undergo this specific reaction. The most likely photochemical pathway would involve the absorption of UV radiation leading to the excitation of the ester carbonyl group. This can lead to cleavage of the acyl-oxygen bond or the alkyl-oxygen bond, resulting in radical species that would subsequently react to form various decomposition products. Radiative destruction of cholesterol esters primarily targets the breaking of the ester bond. umcs.pl Therefore, photochemical decomposition would likely result in the separation of the cholesterol and azelate moieties.
Applications in Advanced Materials Science and Drug Delivery Systems: Mechanistic and Design Aspects
Design Principles for Cholesteryl Hemiazelate as a Component in Biomaterials
The incorporation of cholesteryl hemiazelate into biomaterials is guided by its inherent biophysical and immunomodulatory properties. As a derivative of cholesterol, ChA can be integrated into polymeric scaffolds and surfaces to modulate their interaction with biological systems. mdpi.commdpi.com
A primary design principle involves leveraging ChA's influence on cellular responses. Research has shown that human monocytes, macrophages, and neutrophils exhibit inflammatory features when exposed to ChA. researchgate.netresearchgate.netresearchgate.netresearchgate.net It can increase the secretion of pro-inflammatory cytokines, such as IL-1β and IL-6. researchgate.netresearchgate.netresearchgate.net Therefore, when designing biomaterials, ChA can be used to intentionally trigger controlled inflammatory responses, which can be crucial for processes like tissue regeneration and directing immune cell behavior at an implant site. researchgate.net For instance, modifying the surface of biomaterials like poly(L-lactic acid) (PLLA) with molecules that influence macrophage differentiation is a key strategy in creating immune-informed biomaterials. researchgate.net
Another design principle is the use of the cholesterol moiety as a membrane-anchoring agent. mdpi.commdpi.com The hydrophobic cholesterol portion can intercalate into the lipid bilayers of cell membranes, which can be exploited to localize biomaterials or drug carriers to the cell surface. mdpi.com The azelate tail, with its terminal carboxylic acid, provides a reactive handle for further functionalization and imparts a negative charge at physiological pH, influencing surface properties and interactions. researchgate.net
Functionalization of Cholesteryl Hemiazelate for Enhanced Material Properties
The chemical structure of cholesteryl hemiazelate, specifically the terminal carboxylic acid on the azelate chain, offers a versatile point for functionalization. This allows ChA to be covalently linked to other molecules, including polymers, to create novel biomaterials with enhanced properties.
Cholesterol and its derivatives are often conjugated to polymers to create amphiphilic copolymers that can self-assemble into nanostructures for drug delivery. mdpi.com For example, cholesterol moieties have been attached to the backbone of polymers like poly(amidoamine) (PAA) to form nanoparticles with a hydrophobic cholesterol core. mdpi.com This same strategy can be applied to ChA, where its cholesterol group acts as a hydrophobic anchor, and the polymer backbone provides a hydrophilic corona. The synthesis of ChA itself is a functionalization of cholesterol with azelaic anhydride (B1165640), a process that can be adapted to link it to other structures. biorxiv.orgbiorxiv.org This conjugation can improve the stability of drug carriers, modulate their size, and enhance their interaction with target cells. mdpi.com
Role of Cholesteryl Hemiazelate in Modulating Drug Carrier Characteristics
Cholesteryl hemiazelate's inclusion in drug delivery systems, particularly liposomes, significantly impacts their physical and biological characteristics. Its amphiphilic nature allows it to be readily incorporated into the lipid bilayer of carriers, where it influences drug loading, release profiles, and interactions with target cells. biologists.comnih.govmdpi.com
The incorporation of cholesterol and its derivatives into liposomal membranes is a well-established method to control bilayer rigidity, permeability, and stability. pharmaexcipients.com The amount of the cholesteryl moiety in the formulation directly affects vesicle size, drug encapsulation efficiency (EE%), and release kinetics. pharmaexcipients.com
Studies on liposomes composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and varying amounts of cholesterol show that increasing the cholesterol content leads to the formation of larger vesicles. pharmaexcipients.com This is attributed to the increased mechanical rigidity of the bilayer, which limits its curvature. pharmaexcipients.com Concurrently, this increased rigidity can affect drug loading. For hydrophobic drugs, cholesterol-rich liposomes have demonstrated slightly lower encapsulation efficiency compared to formulations with less cholesterol. pharmaexcipients.com However, the increased bilayer stability provided by cholesterol can lead to improved drug retention and slower release profiles. pharmaexcipients.com While specific data for ChA is emerging, its structural similarity to cholesterol suggests it would play a similar role in modulating these key liposomal parameters. Research frequently utilizes ChA:POPC liposomes, often at a 65:35 molar ratio, for in vitro and in vivo studies, highlighting its compatibility and importance in these carrier systems. nih.govmdpi.com
Table 1: Effect of Cholesterol Content on POPC Liposome Properties This table presents data for cholesterol as a model for the behavior of cholesteryl derivatives like ChA in liposomal formulations.
| Cholesterol in Formulation (mol%) | Liposome Size (nm) | Encapsulation Efficiency (EE%) | Drug Retention |
| Low | ~30 | ~85-88% | Lower |
| High | ~52 | ~72% | Increased |
Data adapted from a study on THC-loaded POPC/Cholesterol/DSPE-PEG formulations. pharmaexcipients.com
Carriers containing ChA exhibit distinct biophysical interactions with cells, primarily driven by the molecule's ability to perturb lipid membranes and engage with cellular machinery. When delivered in liposomes, ChA is internalized by cells such as macrophages, vascular smooth muscle cells (VSMCs), and fibroblasts. biologists.comresearchgate.netmdpi.com
The uptake mechanism can involve endocytosis via scavenger receptors as well as passive diffusion and partitioning into the plasma membrane. mdpi.com Once inside the cell, ChA-containing carriers are often trafficked to the lysosomal compartment. biorxiv.orgbiologists.comresearchgate.net A key finding is that ChA induces lysosomal dysfunction, leading to the accumulation of undigested lipids and the formation of enlarged, peripheral lysosomes. biorxiv.orgbiologists.comunl.pt This interaction culminates in significant cellular responses, including the induction of inflammatory cytokine production and, in some cases, apoptosis. mdpi.comresearchgate.net This capacity to induce profound changes in lysosomal physiology and trigger specific cellular pathways is a critical aspect of the biophysical interactions of ChA-containing carriers. biorxiv.orgresearchgate.net
Table 2: Summary of Biophysical Interactions and Cellular Consequences of ChA
| Interaction | Cellular Consequence | Cell Types Studied |
| Scavenger Receptor Binding | Cellular uptake (endocytosis) | Macrophages |
| Passive Membrane Partition | Cellular uptake | Macrophages |
| Accumulation in Lysosomes | Lysosomal dysfunction, lipid accumulation | Macrophages, VSMCs, Fibroblasts |
| Induction of Cytokine Secretion | Pro-inflammatory response (IL-1β, IL-6) | Monocytes, Macrophages, Neutrophils |
| Alteration of Cell Homeostasis | Induction of apoptosis or senescence | Fibroblasts, VSMCs |
Data compiled from multiple research findings. biologists.comresearchgate.netresearchgate.netmdpi.com
Potential in Nanotechnology and Supramolecular Architectures
The self-assembling properties of amphiphilic molecules like cholesteryl hemiazelate are fundamental to their application in nanotechnology and the construction of supramolecular architectures. mdpi.com The distinct hydrophobic (cholesterol) and hydrophilic/charged (dicarboxylate) regions of ChA drive its organization into ordered structures in aqueous environments. researchgate.net
In the context of nanotechnology, ChA is a valuable component for creating drug delivery nanoparticles. mdpi.commdpi.comorcid.org Its use in liposomes is a primary example, where it contributes to the structural integrity and functional properties of the nanocarrier. unl.ptresearchgate.net Beyond simple liposomes, cholesterol-functionalized polymers are known to self-assemble into more complex architectures like micelles and polymeric nanoparticles. mdpi.com The principles governing these systems are directly applicable to ChA. By conjugating ChA to biocompatible polymers, it is possible to create redox-sensitive or pH-sensitive nanocarriers that release their payload in response to specific intracellular conditions. mdpi.com These "smart" delivery systems represent a significant area of potential for ChA, leveraging its unique chemical properties to design sophisticated supramolecular systems for targeted therapeutic applications. mdpi.combiorxiv.org
Future Research Directions and Unanswered Questions in Cholesteryl Hemiazelate Studies
Expanding Synthetic Libraries of Cholesteryl Hemiazelate Analogs
A significant frontier in ChA research lies in the creation of diverse libraries of its chemical analogs. While the synthesis of ChA itself has been achieved, the development of a broad range of related molecules with systematic variations in their structure is a critical next step. nih.gov This will enable comprehensive structure-activity relationship (SAR) studies, which are fundamental to understanding how the chemical features of ChA contribute to its biological effects.
Future research in this area will likely focus on:
Modifications of the Dicarboxylic Acid Chain: Systematically altering the length and saturation of the azelaic acid portion of ChA will help determine the optimal chain length for its pathological activities.
Alterations to the Cholesterol Moiety: Introducing modifications to the sterol backbone could reveal which parts of the cholesterol molecule are crucial for its interactions with cellular components.
Introduction of Functional Groups: The addition of fluorescent tags or other reporter groups to ChA analogs will facilitate their visualization and tracking within cells and tissues, providing valuable insights into their uptake, trafficking, and localization.
The synthesis of such a library presents challenges, including the need for efficient and stereoselective synthetic routes. Overcoming these hurdles will provide researchers with a powerful toolkit to probe the molecular mechanisms of ChA-induced pathology.
Deeper Insights into Complex Self-Assembly and Multi-Component Systems
The behavior of ChA within the complex milieu of a biological membrane is a largely unexplored territory. Like cholesterol, ChA is an amphiphilic molecule, suggesting it may exhibit complex self-assembly behaviors and influence the organization of lipid membranes. nih.govnih.gov Understanding how ChA integrates into and perturbs the structure of cell membranes is crucial for elucidating its mechanism of action.
Key unanswered questions that future research aims to address include:
Self-Assembly of Pure ChA: Investigating the ability of ChA to form aggregates, micelles, or other supramolecular structures in aqueous environments.
Interaction with Lipid Bilayers: Characterizing how ChA partitions into different types of lipid membranes and its effect on membrane fluidity, permeability, and domain formation. nih.gov
Behavior in Multi-Component Systems: Studying the interplay between ChA and other lipids, such as phospholipids (B1166683) and sphingolipids, as well as membrane proteins, to understand how it influences the formation of lipid rafts and other membrane microdomains.
Techniques such as small-angle X-ray scattering (SAXS), cryo-electron microscopy (cryo-EM), and various fluorescence microscopy methods will be instrumental in visualizing and characterizing the self-assembled structures of ChA and its influence on membrane architecture.
Development of Innovative Analytical Platforms
The accurate and sensitive detection of ChA and its analogs in biological samples is paramount for both basic research and clinical applications. Current analytical methods for oxidized cholesteryl esters often rely on liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.govresearchgate.net While powerful, these methods can be complex and may not be suitable for high-throughput screening.
The development of innovative analytical platforms is a key area for future research, with a focus on:
High-Throughput Screening (HTS) Assays: Creating robust and automated platforms for the rapid screening of large numbers of biological samples for the presence of ChA and other oxidized lipids. mdpi.comrsc.orgnih.govnih.govshu.ac.uk This would be invaluable for large-scale epidemiological studies and for monitoring disease progression.
Novel Biosensors: Designing specific biosensors, potentially based on antibodies or engineered proteins, that can detect ChA with high sensitivity and selectivity.
Advanced Imaging Techniques: Developing new imaging probes and techniques that allow for the real-time visualization of ChA distribution in living cells and tissues.
These advancements will not only improve our ability to study the role of ChA in disease but also hold promise for the development of new diagnostic tools.
Advanced Computational Approaches for System-Level Understanding
Computational modeling and simulation offer a powerful lens through which to investigate the complex biological systems affected by ChA. Molecular dynamics (MD) simulations, for instance, can provide atomistic-level insights into the interactions of ChA with lipid membranes and proteins. nih.govnih.gov A systems biology approach, which integrates experimental data with computational models, will be crucial for a holistic understanding of the role of ChA in the broader context of cellular and organismal physiology. researchgate.netnih.govnih.gov
Future computational research will likely focus on:
Predicting the Bioactivity of ChA Analogs: Using in silico methods to predict the biological activity of newly synthesized ChA analogs, thereby guiding the design of more potent or specific molecules for research purposes. nih.gov
Modeling ChA-Membrane Interactions: Simulating the behavior of ChA in realistic models of biological membranes to understand its impact on membrane properties and the function of membrane-associated proteins.
Developing Systems-Level Models of Atherosclerosis: Integrating data on ChA with other known risk factors and cellular pathways to build comprehensive computational models of atherosclerosis. This will help to identify key nodes in the disease network that could be targeted for therapeutic intervention.
The synergy between advanced computational approaches and experimental studies will be essential for unraveling the complex and multifaceted role of cholesteryl hemiazelate in human health and disease.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for detecting and quantifying cholesteryl hemiazelate in biological samples?
- Answer : ChA detection requires lipidomic workflows combining liquid chromatography-tandem mass spectrometry (LC-MS/MS) with shotgun lipidomics . Validation steps should include spiked internal standards (e.g., isotopically labeled ChA analogs) and comparison with synthetic standards. For tissue samples, lipid extraction protocols using chloroform/methanol (2:1 v/v) followed by phase separation are critical to minimize matrix interference .
Q. What are the primary mechanisms by which ChA contributes to atherosclerosis pathogenesis?
- Answer : ChA induces lysosomal dysfunction in macrophages, leading to lipid accumulation (lipidosis), impaired cholesterol efflux, and secretion of undigested inflammatory content via lysosomal exocytosis . These processes are studied using in vitro models (e.g., murine macrophages exposed to 10–50 µM ChA for 24–72 hours) and validated via lysosomal pH probes (e.g., LysoTracker Red) and cathepsin activity assays .
Advanced Research Questions
Q. How can researchers address experimental challenges related to ChA’s solubility and stability in in vitro systems?
- Answer : ChA’s hydrophobicity requires solvent optimization. Ethanol or cyclodextrin-based carriers (e.g., methyl-β-cyclodextrin at 2–5 mM) improve aqueous solubility without inducing cytotoxicity . Stability assays under physiological conditions (37°C, pH 7.4) should monitor ChA degradation via LC-MS over 24–48 hours .
Q. How to reconcile contradictions between in vitro ChA-induced lysosome dysfunction and in vivo atherogenesis data?
- Answer : Discrepancies arise from microenvironmental factors (e.g., shear stress, immune cell crosstalk) absent in in vitro systems. Use ex vivo models (e.g., human carotid artery explants) or zebrafish larvae with fluorescent macrophage reporters to bridge this gap . Multi-omics integration (lipidomics + transcriptomics) can identify compensatory pathways in vivo .
Q. What methodologies are optimal for integrating lipidomics and transcriptomics to study ChA’s effects on lysosome pathways?
- Answer : Parallel RNA sequencing and untargeted lipidomics on ChA-treated macrophages (e.g., THP-1 cells) enable pathway crosstalk analysis. Use tools like Gene Set Enrichment Analysis (GSEA) to correlate lipid species (e.g., ChA levels) with lysosome-related gene clusters (e.g., NPC1, LAMP1) . Validate findings via siRNA knockdown of key regulators (e.g., TFEB) .
Q. How to design a zebrafish model for testing ChA’s inflammatory effects and therapeutic interventions?
- Answer : Inject ChA (1–5 ng/embryo) into 6-day post-fertilization zebrafish larvae, combined with LPS or high-fat diet challenges. Quantify macrophage recruitment to injury-prone regions (e.g., caudal vein) via transgenic lines (e.g., Tg[mpeg1:mCherry]). Test anti-inflammatory compounds (e.g., polyphenols) by pre-incubating larvae and imaging macrophage migration .
Q. What are the implications of ChA-induced lysosomal exocytosis for therapeutic strategies in atherosclerosis?
- Answer : Lysosomal exocytosis releases proinflammatory cytokines (e.g., IL-1β) and extracellular vesicles, exacerbating plaque instability. Therapeutic approaches include small-molecule inhibitors of lysosome-plasma membrane fusion (e.g., vacuolin-1) or lysosome "regeneration" via TFEB activators (e.g., trehalose) . Validate efficacy in ApoE<sup>−/−</sup> mice fed ChA-enriched diets.
Q. How to resolve dose-response inconsistencies in ChA studies across different cell types?
- Answer : Standardize ChA concentrations using cell viability assays (e.g., MTT) and adjust for cell-specific lipid uptake rates. For primary macrophages, 20 µM ChA for 48 hours induces lipidosis without apoptosis, while vascular smooth muscle cells may require higher doses (50 µM) .
Methodological Notes
- Key Techniques : LC-MS/MS for ChA quantification , CRISPR-Cas9 for lysosomal gene editing , and live-cell imaging for lysosomal trafficking .
- Data Interpretation : Use lipid class ratios (e.g., ChA/free cholesterol) to assess metabolic dysfunction .
- Ethical Considerations : Animal models must comply with ARRIVE guidelines; human artery samples require informed consent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
